molecular formula C15H17ClN2O2 B5038632 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole

1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5038632
M. Wt: 292.76 g/mol
InChI Key: KJOAMUNSQHRQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). It has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.

Mechanism of Action

1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole works by stimulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) through the activation of the ghrelin receptor. Ghrelin is a hormone that stimulates appetite and is produced in the stomach. 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole mimics the effects of ghrelin and activates the ghrelin receptor, leading to an increase in GH and IGF-1 secretion.
Biochemical and Physiological Effects:
1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects, including increased muscle mass, improved bone density, and increased fat oxidation. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease. Additionally, it has been shown to improve sleep quality and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its ability to stimulate the secretion of GH and IGF-1 without the need for exogenous administration of these hormones. This makes it a useful tool for studying the effects of GH and IGF-1 on various physiological processes. However, one limitation of using 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole is that it may not accurately reflect the effects of endogenous GH and IGF-1 secretion, as it may have different downstream effects.

Future Directions

There are a number of potential future directions for research on 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential to improve cognitive function and reduce the risk of Alzheimer's disease. Further research is needed to determine the optimal dosing and duration of treatment for these applications. Additionally, there is interest in using 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole to improve sleep quality and reduce the risk of cardiovascular disease. Further research is needed to determine the mechanisms underlying these effects and to determine the optimal dosing and duration of treatment. Finally, there is interest in developing more selective ghrelin receptor agonists that may have fewer off-target effects than 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole.

Synthesis Methods

1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole is synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. The acid is then reacted with 3,5-dimethylpyrazole in the presence of a coupling agent to form 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. It has also been studied for its potential to improve cognitive function and reduce the risk of Alzheimer's disease. Additionally, it has been investigated for its potential to improve sleep quality and reduce the risk of cardiovascular disease.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-9-7-13(16)5-6-14(9)20-12(4)15(19)18-11(3)8-10(2)17-18/h5-8,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOAMUNSQHRQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6021973

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